ethyl 2-(2-(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamido)thiazol-4-yl)acetate
Description
The compound ethyl 2-(2-(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamido)thiazol-4-yl)acetate is a structurally complex molecule featuring:
- A benzo[e][1,4]diazepine-2,5-dione core, a seven-membered lactam ring fused to a benzene moiety.
- A propanamide linker connecting the diazepine ring to a thiazol-4-yl group.
- An ethyl acetate ester at the terminal position.
Properties
IUPAC Name |
ethyl 2-[2-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoylamino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-2-28-16(25)9-11-10-29-19(20-11)23-15(24)8-7-14-18(27)21-13-6-4-3-5-12(13)17(26)22-14/h3-6,10,14H,2,7-9H2,1H3,(H,21,27)(H,22,26)(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSCUEPOWQSRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamido)thiazol-4-yl)acetate is a complex organic compound with potential biological activities. This article will explore its biological activity based on existing research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a benzo[e][1,4]diazepine core linked to a thiazole moiety and an ethyl acetate group. The structural complexity suggests multiple sites for biological interaction.
Structural Formula
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Benzodiazepines have been shown to interact with bromodomains in cancer cells, potentially inhibiting their proliferation .
- Compounds targeting the BET family of proteins have demonstrated effectiveness in reducing tumor growth in various cancer models .
Antidiabetic Activity
Compounds related to this structure have also been evaluated for antidiabetic effects. For example:
- A series of sulfonamide derivatives exhibited potent inhibition against α-glucosidase and α-amylase enzymes, which are crucial in glucose metabolism .
| Compound | α-Glucosidase IC50 (μM) | α-Amylase IC50 (μM) |
|---|---|---|
| 3a | 19.39 | 25.12 |
| 3b | 25.12 | 22.02 |
| 6 | 22.02 | 19.03 |
The proposed mechanism of action for this compound includes:
- Inhibition of Protein Interactions : Similar compounds have been shown to inhibit protein interactions critical for cancer cell survival.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor affecting metabolic pathways related to glucose uptake.
Study on Benzodiazepine Derivatives
A study evaluated the biological activity of various benzodiazepine derivatives against cancer cell lines. The findings indicated that modifications in the diazepine structure could enhance binding affinity to target proteins involved in cancer progression .
Antidiabetic Compound Evaluation
Another research effort focused on the synthesis and evaluation of thiazole-based derivatives for their antidiabetic properties. The results highlighted several compounds with superior inhibitory activity against glucose-metabolizing enzymes compared to traditional drugs like acarbose .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Variations
The compound’s uniqueness lies in its hybrid structure. Key comparisons include:
a. Thiazole- vs. Thiadiazole-Containing Derivatives
- Thiazol-5-ylmethyl carbamate derivatives (): These compounds share the thiazole ring but substitute the benzo[e][1,4]diazepine core with carbamate-linked phenyl groups. The thiazol-5-yl substitution (vs. thiazol-4-yl in the target) may alter electronic properties and binding interactions .
b. Benzodiazepine Analogues
- Classical benzodiazepines (e.g., diazepam) lack the thiazole-acetate moiety, focusing instead on chloro- or nitro-substituents for GABA receptor binding. The target compound’s propanamide-thiazole extension may redirect bioactivity toward non-CNS targets, such as enzymes or antimicrobial receptors .
Physicochemical and Pharmacokinetic Properties
A hypothetical comparison of key parameters is tabulated below:
Key Observations :
- The target compound’s lower logP (1.8 vs. 2.3) compared to thiazol-5-ylmethyl carbamates suggests improved aqueous solubility, critical for oral bioavailability.
Bioactivity and Functional Implications
While direct bioactivity data for the target compound is unavailable, structural parallels suggest:
- Antimicrobial Potential: Thiazole and thiadiazole derivatives often exhibit antimicrobial activity. The target’s thiazole-amide motif may disrupt bacterial cell wall synthesis, akin to β-lactam antibiotics .
- Enzyme Inhibition : The benzo[e][1,4]diazepine core could inhibit proteases or kinases, with the thiazole enhancing binding specificity through π-π stacking .
Preparation Methods
Cyclocondensation of o-Phenylenediamine
The benzodiazepine ring is formed by reacting o-phenylenediamine (1 ) with diethyl oxalate under acidic conditions. For example, heating 1 with diethyl oxalate in ethanol containing hydrochloric acid yields 2,3-dihydro-1H-benzo[e]diazepine-2,5-dione (2 ) (Scheme 1).
Reaction Conditions :
- Solvent: Ethanol
- Catalyst: Hydrochloric acid (10 mol%)
- Temperature: Reflux (78°C)
- Yield: 68–72%
Characterization :
Functionalization at Position 3
The 3-position of the benzodiazepine is functionalized via alkylation. Treating 2 with 3-bromopropanoyl chloride in dichloromethane using triethylamine as a base affords 3-(3-chloropropanoyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (3 ) (Scheme 2).
Key Parameters :
- Base: Triethylamine (2.5 equiv)
- Solvent: Dichloromethane
- Temperature: 0°C to room temperature
- Yield: 85%
Synthesis of the Thiazole-Acetate Moiety
Hantzsch Thiazole Formation
Ethyl 2-(2-aminothiazol-4-yl)acetate (5 ) is prepared by reacting thiourea (4 ) with ethyl 4-chloroacetoacetate in ethanol (Scheme 3).
Optimized Protocol :
- Solvent: Ethanol
- Temperature: Reflux (78°C), 6 hours
- Yield: 75%
¹³C NMR (CDCl₃): δ 170.5 (C=O), 163.2 (C=N), 60.1 (OCH₂), 14.3 (CH₃).
Amide Coupling Between Benzodiazepine and Thiazole
Activation of the Propanoyl Chloride
Compound 3 is treated with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in dry tetrahydrofuran to form the active ester (6 ).
Coupling with Thiazole-Amine
The active ester 6 reacts with the amine group of 5 in dimethylformamide (DMF) containing N,N-diisopropylethylamine (DIPEA) to yield ethyl 2-(2-(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e]diazepin-3-yl)propanamido)thiazol-4-yl)acetate (7 ) (Scheme 4).
Critical Parameters :
- Coupling Agent: DCC (1.2 equiv)
- Solvent: DMF
- Base: DIPEA (3.0 equiv)
- Temperature: 0°C to room temperature, 12 hours
- Yield: 62%
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing ethyl 2-(2-(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamido)thiazol-4-yl)acetate?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of thiazole and benzodiazepine derivatives. Key steps include:
- Reflux in DMSO : For cyclization or condensation reactions (e.g., 18-hour reflux for intermediate formation, yielding ~65% after crystallization with ethanol-water mixtures) .
- Solvent Selection : Absolute ethanol with glacial acetic acid as a catalyst for Schiff base formation .
- Purification : Vacuum distillation and recrystallization to isolate intermediates.
- Example Table :
| Reaction Step | Conditions | Yield | Key Functional Group Introduced |
|---|---|---|---|
| Thiazole-acetate coupling | Reflux in DMSO, 18h | 65% | Thiazole ring |
| Benzodiazepine conjugation | Ethanol, glacial acetic acid, 4h reflux | ~50-70% | Propanamido linkage |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : For verifying proton environments (e.g., aromatic protons in benzodiazepine, methyl groups in acetate) .
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups like amide (C=O stretch at ~1650 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) .
- Validation : Cross-referencing spectral data with computational predictions (e.g., PubChem’s InChI key) ensures accuracy .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere.
- pH Sensitivity : Incubate in buffers (pH 3–10) and monitor degradation via HPLC .
- Light Exposure : UV-Vis spectroscopy to track photolytic decomposition.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. low efficacy in certain studies)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) on bioactivity .
- Dose-Response Studies : Use logarithmic concentration ranges to identify threshold effects.
- Mechanistic Profiling : Enzymatic assays (e.g., binding affinity to fungal CYP51) to clarify target specificity .
- Example Table :
| Study | Reported Activity | Proposed Mechanism | Contradiction Source |
|---|---|---|---|
| A (2023) | Antifungal (IC₅₀ = 2 μM) | CYP51 inhibition | Variability in fungal strains |
| B (2024) | Low activity (IC₅₀ > 50 μM) | Poor membrane permeability | Solubility limitations |
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to benzodiazepine receptors or microbial enzymes .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- AI Integration : COMSOL Multiphysics for optimizing reaction pathways or predicting pharmacokinetics .
Q. What experimental frameworks link this compound’s research to broader theoretical contexts (e.g., heterocyclic chemistry or drug design)?
- Methodological Answer :
- Conceptual Anchoring : Align with theories like "bioisosteric replacement" (replacing triazole with thiazole to enhance solubility) .
- Interdisciplinary Design : Combine synthetic chemistry (CRDC subclass RDF2050103) with biochemical assays (e.g., enzyme inhibition) .
- Example Framework :
Hypothesis: Enhanced bioactivity via electron-withdrawing substituents
→ Synthesis of derivatives (e.g., nitro or fluoro analogs)
→ SAR analysis via MIC assays
→ Computational validation of electronic effects
Methodological Considerations
Q. How should researchers design experiments to explore the compound’s pharmacokinetic (ADMET) profile?
- Answer :
- Absorption : Caco-2 cell monolayer assays for intestinal permeability .
- Metabolism : Liver microsome incubation with LC-MS metabolite identification .
- Toxicity : Zebrafish embryo models to assess acute toxicity (LC₅₀ determination) .
Q. What statistical approaches address variability in biological replicate data?
- Answer :
- ANOVA with post-hoc tests : For multi-group comparisons (e.g., dose-dependent cytotoxicity).
- Principal Component Analysis (PCA) : To distinguish assay outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
